Sulfide, isopentyl pentyl
Description
"Sulfide, isopentyl pentyl" refers to a sulfide compound where one substituent is an isopentyl group (branched pentyl: -CH2CH2CH(CH3)2) and the other is a linear pentyl group (-C5H11). Sulfides (R-S-R') are sulfur-containing organic compounds with diverse applications in flavoring, materials science, and chemical synthesis. The isopentyl group contributes to branching, which influences physical properties like volatility, solubility, and reactivity compared to linear analogs .
Properties
CAS No. |
7352-01-4 |
|---|---|
Molecular Formula |
C10H22S |
Molecular Weight |
174.35 g/mol |
IUPAC Name |
1-(3-methylbutylsulfanyl)pentane |
InChI |
InChI=1S/C10H22S/c1-4-5-6-8-11-9-7-10(2)3/h10H,4-9H2,1-3H3 |
InChI Key |
XUNPTYBWYTYKIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfide, isopentyl pentyl, typically involves the reaction of isopentyl alcohol with pentyl alcohol in the presence of a sulfurizing agent. One common method is the reaction of these alcohols with sulfur dichloride (SCl2) or thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows: [ \text{C5H11OH} + \text{C5H11OH} + \text{SCl2} \rightarrow \text{C5H11SC5H11} + 2\text{HCl} ]
Industrial Production Methods: In industrial settings, the production of sulfides often involves the use of large-scale reactors where the alcohols and sulfurizing agents are mixed under controlled temperatures and pressures. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired sulfide compound .
Types of Reactions:
-
Oxidation: this compound, can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids. [ \text{C5H11SC5H11} + \text{H2O2} \rightarrow \text{C5H11SO}C5H11 ] [ \text{C5H11SO}C5H11 + \text{H2O2} \rightarrow \text{C5H11SO2}C5H11 ]
-
Reduction: Sulfides can be reduced back to thiols using reducing agents like lithium aluminum hydride (LiAlH4). [ \text{C5H11SC5H11} + \text{LiAlH4} \rightarrow \text{C5H11SH} + \text{C5H11H} ]
-
Substitution: Sulfides can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles. [ \text{C5H11SC5H11} + \text{Nu}^- \rightarrow \text{C5H11Nu} + \text{C5H11S}^- ]
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, peracids.
- Reducing agents: Lithium aluminum hydride.
- Nucleophiles: Halides, alkoxides.
Major Products:
- Oxidation: Sulfoxides, sulfones.
- Reduction: Thiols.
- Substitution: Various substituted products depending on the nucleophile used .
Scientific Research Applications
Sulfide, isopentyl pentyl, has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Sulfides are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the therapeutic potential of sulfides in treating various diseases.
Industry: Sulfides are used in the production of lubricants, additives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sulfide, isopentyl pentyl, involves its interaction with various molecular targets. Sulfides can act as nucleophiles, participating in nucleophilic substitution reactions. They can also undergo oxidation to form reactive intermediates like sulfoxides and sulfones, which can further interact with biological molecules. The exact pathways and targets depend on the specific context of its use .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Sulfides and Esters
| Compound | Formula | Molecular Weight | Substituents (R, R') | Key Functional Group | CAS Number | Source/Application |
|---|---|---|---|---|---|---|
| Sulfide, isopentyl pentyl* | C10H22S | 174.34 g/mol | Isopentyl (branched), pentyl (linear) | Thioether (-S-) | Not reported | Hypothetical compound |
| Disulfide, isopentyl methyl | C6H14S2 | 150.30 g/mol | Isopentyl, methyl | Disulfide (-S-S-) | 72437-56-0 | Flavoring, industrial uses |
| Pentyl acetate | C7H14O2 | 130.18 g/mol | Pentyl (linear), acetyl | Ester (-COO-) | 628-63-7 | Apple/pineapple flavoring |
| Isopentyl acetate | C7H14O2 | 130.18 g/mol | Isopentyl (branched), acetyl | Ester (-COO-) | 123-92-2 | Banana oil, food additive |
Physical and Chemical Properties
Volatility and Odor :
- Esters like isopentyl acetate (banana-like odor) and pentyl acetate (apple/pineapple) demonstrate how branching (isopentyl vs. linear pentyl) alters volatility and aroma profiles. Branched esters are often more pungent due to lower solubility in water and higher hydrophobicity .
- Sulfides like isopentyl methyl disulfide (CAS 72437-56-0) exhibit sulfurous odors and are used in flavoring or industrial processes. The linear vs. branched alkyl chains affect boiling points and reactivity .
- Synthesis: Sulfides are typically synthesized via nucleophilic substitution or oxidation of thiols. For example, isopentyl methyl disulfide can be derived from isopentyl thiol and methyl disulfide precursors . Esters like isopentyl acetate are produced through acid-catalyzed condensation of isopentanol and acetic acid, a process scalable for commercial "banana oil" production .
Q & A
Basic Research Questions
Q. What are the key structural characteristics of isopentyl pentyl sulfide, and how can they be experimentally determined?
- Methodological Answer : The branched alkyl groups in isopentyl pentyl sulfide (a sulfide with isopentyl [-CH2CH2CH(CH3)2] and pentyl chains) can be characterized using nuclear magnetic resonance (NMR) spectroscopy. For instance, H and C NMR can distinguish between primary, secondary, and tertiary carbons in the isopentyl group, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies sulfur-related vibrational modes (e.g., C-S bonds at ~600–700 cm). Structural ambiguity in alkyl chain branching can be resolved via 2D NMR techniques like COSY and HSQC .
Q. What synthetic routes are effective for preparing isopentyl pentyl sulfide, and how is reaction efficiency quantified?
- Methodological Answer : A common method involves nucleophilic substitution between isopentyl halides and pentyl thiols in anhydrous conditions. Reaction efficiency is measured by yield optimization via gas chromatography (GC) or high-performance liquid chromatography (HPLC), with internal standards for quantification. Solvent selection (e.g., DMF or THF) and catalyst use (e.g., phase-transfer catalysts) can enhance reaction rates. Purity is validated through melting point analysis or differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the thermal stability of isopentyl pentyl sulfide under varying conditions?
- Methodological Answer : Contradictions in stability data require controlled thermogravimetric analysis (TGA) and accelerated aging studies. Variables like oxygen exposure, humidity, and light are isolated using environmental chambers. Statistical tools (e.g., ANOVA) compare degradation rates across conditions. Replicate experiments and meta-analyses of published data (e.g., systematic reviews from Scopus or Web of Science) help identify methodological inconsistencies, such as variations in sample preparation or instrumentation .
Q. What computational models are suitable for predicting the reactivity of isopentyl pentyl sulfide in organic reactions?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G* basis sets) model electron distribution and reaction pathways, such as nucleophilic attack at the sulfur atom. Molecular dynamics (MD) simulations assess solvent effects on reaction kinetics. Validation against experimental data (e.g., kinetic isotope effects) ensures model accuracy. Software like Gaussian or ORCA is recommended, with results cross-checked using ab initio methods .
Q. How can researchers optimize chromatographic separation of isopentyl pentyl sulfide from complex mixtures?
- Methodological Answer : Headspace gas chromatography (HS-GC) paired with mass spectrometry (GC-MS) is optimal for volatile sulfides. Column selection (e.g., polarizable phases like DB-WAX) improves resolution. Method development involves adjusting temperature gradients and carrier gas flow rates. For non-volatile derivatives, reverse-phase HPLC with UV detection (e.g., at 254 nm) or charged aerosol detection (CAD) enhances sensitivity. Validation follows ICH guidelines for precision, accuracy, and limit of detection .
Methodological Considerations
- Data Collection : Use systematic literature reviews (e.g., PRISMA framework) to aggregate data from Scopus, Web of Science, and Wiley Online Library. Prioritize peer-reviewed studies with detailed experimental protocols .
- Statistical Analysis : Report p-values and confidence intervals for stability or reactivity studies. Use R or Python for multivariate analysis of degradation pathways .
- Reproducibility : Document synthesis and characterization steps in compliance with the Beilstein Journal of Organic Chemistry guidelines, including raw data deposition in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
